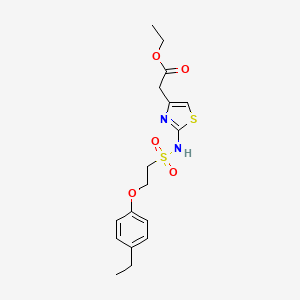

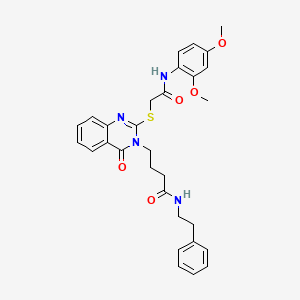

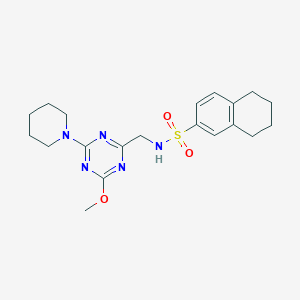

![molecular formula C11H10N6O2S B2837278 N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嘧啉-3-基)甲基)-2-甲基噻唑-4-甲酸酰胺 CAS No. 2034280-05-0](/img/structure/B2837278.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嘧啉-3-基)甲基)-2-甲基噻唑-4-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their versatile applications in scientific research, ranging from drug development to material synthesis.

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of triazolopyrazines is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure enables diverse applications due to its ability to bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be modified by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Fluoro-N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide, are available . It has a density of 1.6±0.1 g/cm^3, a molar refractivity of 72.6±0.5 cm^3, and a polar surface area of 92 Å^2 .科学研究应用

Antibacterial Activity

This compound has shown promising antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole which are used as antifungal .

Anticancer Activity

The compound with most potential, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines . It also possessed superior c-Met kinase inhibition ability at the nanomolar level .

Antioxidant Activity

Triazole derivatives have been reported to possess antioxidant potential . The literature-based design of triazole moiety is present in Fig 1 .

Antiviral Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antiviral . The literature-based design of triazole moiety is present in Fig 1 .

Anti-inflammatory Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as anti-inflammatory . The commercially available triazole-containing drugs are used as anti-inflammatory .

Analgesic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as analgesic . The commercially available triazole-containing drugs are used as analgesic .

Antiepileptic Activity

Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drugs are rufinamide which is used as antiepileptic .

未来方向

作用机制

Target of Action

The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide, also known as N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-methyl-1,3-thiazole-4-carboxamide, is a novel derivative of triazolo[4,3-a]pyrazine . It has been synthesized and evaluated for its antibacterial activity . The primary targets of this compound are the bacterial strains of Staphylococcus aureus and Escherichia coli .

Mode of Action

It is known that the compound exhibits antibacterial activity, suggesting that it likely interacts with bacterial proteins or enzymes essential for bacterial growth and survival .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .

Result of Action

The compound has demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, some derivatives of the compound exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .

属性

IUPAC Name |

2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2S/c1-6-14-7(5-20-6)10(18)13-4-8-15-16-9-11(19)12-2-3-17(8)9/h2-3,5H,4H2,1H3,(H,12,19)(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWCTXGGVTFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

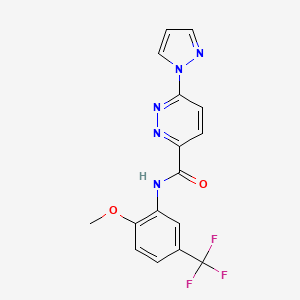

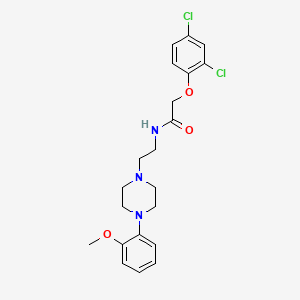

![3-(3,4-dimethylphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2837202.png)

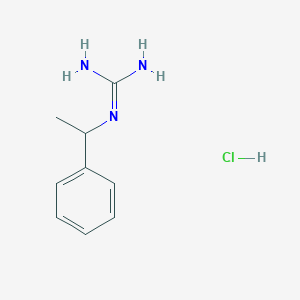

![methyl 3-(1-{4-[(1-cyano-2-methoxyethyl)carbamoyl]phenyl}-3,5-dimethyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2837205.png)

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)

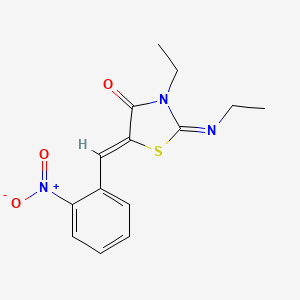

![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)